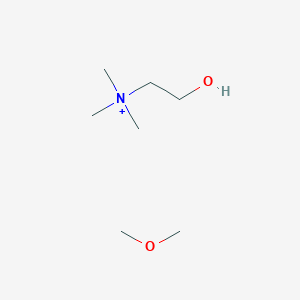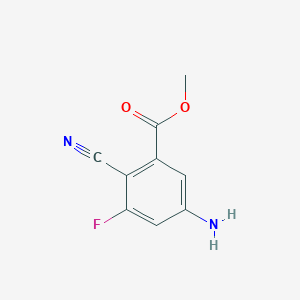
2alpha-HydroxyZidovudine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2alpha-HydroxyZidovudine is a derivative of Zidovudine, a well-known antiretroviral medication used in the treatment of HIV/AIDS. This compound is characterized by the presence of a hydroxyl group at the 2-alpha position of the molecule, which can potentially alter its pharmacological properties and efficacy.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2alpha-HydroxyZidovudine typically involves the modification of Zidovudine through a series of chemical reactions. One common method includes the protection of the hydroxyl group at the 5’ position of Zidovudine, followed by acylation at the 3’ position. Subsequent dehalogenation and azidation reactions lead to the formation of the desired compound .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure the consistency and quality of the final product. The use of automated systems and reactors helps in maintaining the efficiency and safety of the production process.
Analyse Des Réactions Chimiques
Types of Reactions: 2alpha-HydroxyZidovudine undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The hydroxyl group can be substituted with other functional groups, such as halogens or alkyl groups
Common Reagents and Conditions:
Oxidation: Potassium permanganate or osmium tetroxide in pyridine solution.
Reduction: Hydrazine with a base like KOH and heat.
Substitution: Halogenating agents like thionyl chloride or alkylating agents.
Major Products Formed: The major products formed from these reactions include various derivatives of this compound, such as ketones, aldehydes, alcohols, and substituted analogs.
Applications De Recherche Scientifique
2alpha-HydroxyZidovudine has a wide range of applications in scientific research:
Chemistry: Used as a starting material for the synthesis of various analogs and derivatives.
Biology: Studied for its potential effects on cellular processes and enzyme activities.
Medicine: Investigated for its antiviral properties and potential use in combination therapies for HIV/AIDS.
Industry: Utilized in the development of new pharmaceutical formulations and drug delivery systems
Mécanisme D'action
2alpha-HydroxyZidovudine exerts its effects by inhibiting the activity of HIV-1 reverse transcriptase, similar to Zidovudine. The compound is phosphorylated to its active triphosphate form, which then incorporates into the viral DNA, leading to chain termination and inhibition of viral replication. This mechanism involves the molecular targets and pathways associated with nucleoside reverse transcriptase inhibitors .
Comparaison Avec Des Composés Similaires
- Zidovudine
- Lamivudine
- Abacavir
- Tenofovir
Comparison: 2alpha-HydroxyZidovudine is unique due to the presence of the hydroxyl group at the 2-alpha position, which can potentially enhance its pharmacokinetic properties and efficacy compared to other similar compounds. This modification may also result in different metabolic pathways and reduced toxicity .
Propriétés
IUPAC Name |
1-[4-azido-3-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-methylpyrimidine-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13N5O5/c1-4-2-15(10(19)12-8(4)18)9-7(17)6(13-14-11)5(3-16)20-9/h2,5-7,9,16-17H,3H2,1H3,(H,12,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DVRKESVZZVYJRB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN(C(=O)NC1=O)C2C(C(C(O2)CO)N=[N+]=[N-])O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13N5O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![N-[(2-Bromophenyl)methyl]-1-methyl-1H-pyrazol-4-amine](/img/structure/B12094709.png)






![6-Bromo-4-methylpyrido[2,3-d]pyrimidin-2-amine](/img/structure/B12094756.png)
![2-amino-8-bromo-9-(2,7-dihydroxy-2-oxo-4a,6,7,7a-tetrahydro-4H-furo[3,2-d][1,3,2]dioxaphosphorin-6-yl)-3H-purin-6-one](/img/structure/B12094762.png)


![2-(4-amino-3-(1H-imidazol-2-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)acetic acid](/img/structure/B12094779.png)


